N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride
Overview
Description
3-ethoxy-4-(2-thienylmethoxy)benzylamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of ethoxy, thienylmethoxy, and methoxybenzyl groups attached to a benzylamine core, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-(2-thienylmethoxy)benzylamine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Etherification: Introduction of ethoxy and thienylmethoxy groups through etherification reactions.
Amine Formation: Conversion of intermediate compounds to benzylamine derivatives.
Hydrochloride Formation: Final conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-(2-thienylmethoxy)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzylamine derivatives, oxides, and reduced amine compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-ethoxy-4-(2-thienylmethoxy)benzylamine hydrochloride is used as a building block for synthesizing more complex molecules. It serves as a precursor in organic synthesis and catalysis research.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in assays to investigate enzyme activity and receptor binding.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It is investigated for its pharmacological properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, 3-ethoxy-4-(2-thienylmethoxy)benzylamine hydrochloride is used in the development of specialty chemicals and materials. Its unique structure makes it valuable in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-(2-thienylmethoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-4-(2-thienylmethoxy)benzylamine: Lacks the hydrochloride group.
3-ethoxy-4-(2-thienylmethoxy)benzylamine acetate: Contains an acetate group instead of hydrochloride.
3-ethoxy-4-(2-thienylmethoxy)benzylamine sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
The hydrochloride form of 3-ethoxy-4-(2-thienylmethoxy)benzylamine is unique due to its enhanced solubility and stability, making it more suitable for certain applications in research and industry compared to its analogs.
Properties
IUPAC Name |
N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S.ClH/c1-3-25-22-13-18(8-11-21(22)26-16-20-5-4-12-27-20)15-23-14-17-6-9-19(24-2)10-7-17;/h4-13,23H,3,14-16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTPBAYAQIBZKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)OCC3=CC=CS3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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